REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8][NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1>C(O)C.O.[Pd]>[N:1]1([CH2:7][CH2:8][NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CCNC1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After purging with nitrogen, hydrogenation
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was reduced on a rotary evaporator
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CCNC1=CC(=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |